Lactone II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lactone II is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Lactone II exhibits significant potential in the field of medicinal chemistry, particularly for its anticancer and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that this compound derivatives can inhibit the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, dehydrocostus lactone (a derivative) was found to suppress the expression of cyclins and induce cell cycle arrest in chronic myeloid leukemia cells .

- Synergistic Effects : this compound has been reported to enhance the efficacy of existing chemotherapy agents, suggesting its potential as an adjunct therapy in cancer treatment. A study highlighted that certain derivatives exhibited significant anticancer activity when combined with standard treatments .

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, making it useful for treating conditions characterized by inflammation:

- Mechanism of Action : The compound has been shown to inhibit the NF-κB inflammatory pathway, which is crucial in the pathogenesis of various inflammatory diseases .

- Clinical Implications : The anti-inflammatory properties of this compound derivatives could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease.

Materials Science Applications

This compound plays a crucial role in materials science, particularly in the synthesis of biodegradable polymers.

Biodegradable Polymers

Lactones are key monomers for producing polyesters due to their ability to undergo ring-opening polymerization:

- Synthesis : this compound can be polymerized to create poly(lactic acid) and other biodegradable materials, which are increasingly used in packaging and medical applications .

- Environmental Impact : The use of this compound-based polymers is aligned with sustainability goals, as they offer an eco-friendly alternative to traditional petroleum-based plastics.

Food and Perfume Industry Applications

This compound is utilized in flavoring and fragrance formulations due to its pleasant aroma and flavor profile.

Flavoring Agents

Lactones are often used as flavoring agents in food products:

- Natural Sources : They are naturally occurring compounds found in various fruits and plants, contributing to their characteristic flavors .

Fragrance Components

In the perfume industry, this compound serves as a vital ingredient:

- Aromatic Properties : Its unique scent profile makes it a popular choice for formulating perfumes and scented products.

Case Studies

Propiedades

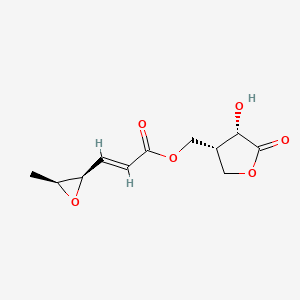

Fórmula molecular |

C11H14O6 |

|---|---|

Peso molecular |

242.22 g/mol |

Nombre IUPAC |

[(3S,4S)-4-hydroxy-5-oxooxolan-3-yl]methyl (E)-3-[(2R,3S)-3-methyloxiran-2-yl]prop-2-enoate |

InChI |

InChI=1S/C11H14O6/c1-6-8(17-6)2-3-9(12)15-4-7-5-16-11(14)10(7)13/h2-3,6-8,10,13H,4-5H2,1H3/b3-2+/t6-,7-,8+,10-/m0/s1 |

Clave InChI |

MDZROSJVVHMKCB-VHSKBXSJSA-N |

SMILES isomérico |

C[C@H]1[C@H](O1)/C=C/C(=O)OC[C@H]2COC(=O)[C@H]2O |

SMILES canónico |

CC1C(O1)C=CC(=O)OCC2COC(=O)C2O |

Sinónimos |

lactone II |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.